Welcome to the BenchChem Online Store!
molecular formula C8H10O4 B8446049 2-Ethoxymethyl-5-hydroxy-gamma-pyrone CAS No. 135100-43-5

2-Ethoxymethyl-5-hydroxy-gamma-pyrone

Cat. No. B8446049
M. Wt: 170.16 g/mol
InChI Key: GCMPGTUGHASJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05102661

Procedure details

60 ml of water was put in a 100 ml-Erlenmeyer flask, and 10.07 g (0.24 mol) of lithium hydroxide monohydrate and then 11.37 g (0.08 mol) of kojic acid were added thereto and dissolved with stirring. While the temperature of the resulting solution was kept at 40 to 45° C., 14.80 g (0.096 mol) of diethyl sulfate was dropwise added thereto over a period of 20 minutes. Afterwards, the whole was stirred for a further 30 minutes at the same temperature and then overnight at room temperature. The pH of the reaction mixture was adjusted to 6.0 by 1N hydrochloric acid. Water was removed from the reaction mixture using an evaporator by distillation under reduced pressure, and the remaining reddish brown viscous liquid was extracted three times each with 70 ml of a hot benzene. The resulting extract was dewatered by adding anhydrous magnesium sulfate thereto, and then filtered. Benzene was removed from the resulting filtrate using an evaporator by distillation under reduced pressure. The remaining yellowish brown viscous liquid was cooled to solidify (Crude yield: 3.67 g (27%), m.p. 68 to 70° C.). The yellowish brown solid was recrystallized three times from di-isopropyl ether using active carbons to obtain a pure white crystal of 2-ethoxymethyl-5-hydroxy-γ-pyrone.
Name
lithium hydroxide monohydrate
Quantity
10.07 g
Type
reactant
Reaction Step One
Quantity
11.37 g
Type
reactant
Reaction Step Two
Quantity
14.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[CH:4]1[C:9](=[O:10])[C:8]([OH:11])=[CH:7][O:6][C:5]=1[CH2:12][OH:13].S(OCC)(O[CH2:18][CH3:19])(=O)=O.Cl>O>[CH3:18][CH2:19][O:13][CH2:12][C:5]1[O:6][CH:7]=[C:8]([OH:11])[C:9](=[O:10])[CH:4]=1 |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
10.07 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Two
Name
Quantity
11.37 g
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CO
Step Three
Name
Quantity
14.8 g
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
was kept at 40 to 45° C.
STIRRING
Type
STIRRING
Details
Afterwards, the whole was stirred for a further 30 minutes at the same temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
Water was removed from the reaction mixture
CUSTOM
Type
CUSTOM
Details
an evaporator
DISTILLATION
Type
DISTILLATION
Details
by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the remaining reddish brown viscous liquid was extracted three times each with 70 ml of a hot benzene
EXTRACTION
Type
EXTRACTION
Details
The resulting extract
ADDITION
Type
ADDITION
Details
by adding anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Benzene was removed from the resulting filtrate
CUSTOM
Type
CUSTOM
Details
an evaporator
DISTILLATION
Type
DISTILLATION
Details
by distillation under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The remaining yellowish brown viscous liquid was cooled
CUSTOM
Type
CUSTOM
Details
The yellowish brown solid was recrystallized three times from di-isopropyl ether using active carbons

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CCOCC1=CC(=O)C(=CO1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.